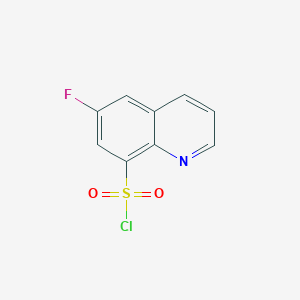
6-Fluoroquinoline-8-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoroquinoline-8-sulfonyl chloride is a compound that is part of the quinoline family, which is known for its diverse applications in medicinal chemistry and as intermediates in organic synthesis. The sulfonyl chloride group attached to the quinoline nucleus makes it a potential intermediate for further chemical modifications, such as the introduction of various functional groups that can enhance the biological activity or the physical-chemical properties of the molecule .
Synthesis Analysis
The synthesis of quinoline derivatives can be achieved through various methods. For instance, the use of sulfonic acid functionalized pyridinium chloride as a catalyst has been reported for the synthesis of hexahydroquinolines, which demonstrates the versatility of quinoline scaffolds in undergoing multi-component condensation reactions . Additionally, site-selective oxidative C–H sulfonylation methods have been developed for 8-acylaminoquinolines, which could be adapted for the synthesis of 6-fluoroquinoline-8-sulfonyl chloride by targeting the appropriate positions on the quinoline ring . Copper-catalyzed C–H sulfonylation has also been shown to be effective for the sulfonylation of 8-aminoquinoline scaffolds, indicating that metal-catalyzed reactions could be a viable pathway for synthesizing sulfonyl chloride derivatives of quinoline .
Molecular Structure Analysis
The molecular structure of quinoline derivatives, including those with sulfonyl chloride groups, is characterized by the planarity of the quinoline ring system and the orientation of substituents around it. For example, in 4-fluoroisoquinoline-5-sulfonyl chloride, the sulfonyl oxygen atoms are positioned to minimize steric repulsion with adjacent substituents, which can influence the overall molecular conformation and reactivity .
Chemical Reactions Analysis
Quinoline derivatives with sulfonyl chloride groups are reactive towards nucleophiles due to the presence of the sulfonyl chloride moiety. This reactivity can be harnessed in various chemical reactions, such as the sulfonylation of amides and the preparation of sulfone compounds . Moreover, the presence of a fluorine atom can influence the reactivity and selectivity of these compounds, as seen in the preparation of fluorinated PET radioligands .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-fluoroquinoline-8-sulfonyl chloride would be influenced by the presence of both the fluorine atom and the sulfonyl chloride group. Fluorine is known to confer unique properties to organic molecules, such as increased lipophilicity and stability, which can be beneficial in drug design . The sulfonyl chloride group, on the other hand, is a good leaving group that can be replaced by various nucleophiles, allowing for the synthesis of a wide range of derivatives with potential applications in high-performance liquid chromatography as fluorescence derivatization reagents .
Aplicaciones Científicas De Investigación
-
Organic Synthesis
- Sulfonyl fluorides have found widespread applications in organic synthesis .
- Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .
- This method involves the generation of fluorosulfonyl radicals from different precursors and their participation in the synthesis of diverse functionalized sulfonyl fluorides .
-
Chemical Biology
-
Drug Discovery
- In the field of drug discovery, sulfonyl fluorides have been used extensively .
- They are a prevalent structural unit found in biologically active molecules .
- Since the concept of Sulfur (vi) Fluoride Exchange (SuFEx) was pioneered, sulfonyl fluorides have received considerable attention and continuous interest from the communities of synthetic chemistry and medicinal chemistry .
-
Materials Science
-
Synthesis of Fluorinated Quinolines
- Fluorinated quinolines have a variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .
- Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are discussed .
-
Biological Activity
- Many synthetic quinolines proved to exhibit antibacterial, antineoplastic, and antiviral activities .
- Incorporation of a fluorine atom into azaaromatics is known to enhance biological activity of fluorinated compounds .
- The quinoline skeleton has been used for a long time as a basic structure for search of synthetic antimalarial drugs .
-
Synthesis of Fluorinated Quinolines
- Fluorinated quinolines have a variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .
- Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are discussed .
-
Biological Activity
- Many synthetic quinolines proved to exhibit antibacterial, antineoplastic, and antiviral activities .
- Incorporation of a fluorine atom into azaaromatics is known to enhance biological activity of fluorinated compounds .
- The quinoline skeleton has been used for a long time as a basic structure for search of synthetic antimalarial drugs .
Safety And Hazards
Direcciones Futuras
Sulfonyl fluorides, including 6-Fluoroquinoline-8-sulfonyl chloride, are gaining interest due to their unique chemical properties and potential applications in various fields such as chemical biology and organic synthesis . Future research may focus on developing more efficient and sustainable methods for synthesizing sulfonyl fluorides and exploring their potential applications .
Propiedades
IUPAC Name |
6-fluoroquinoline-8-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFNO2S/c10-15(13,14)8-5-7(11)4-6-2-1-3-12-9(6)8/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZCFXPRLZWBPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)S(=O)(=O)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoroquinoline-8-sulfonyl chloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(benzenesulfonyl)phenyl]-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide](/img/structure/B122627.png)

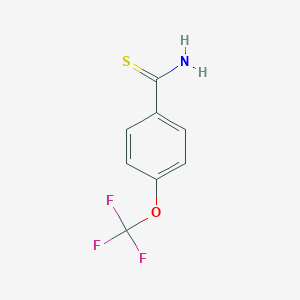

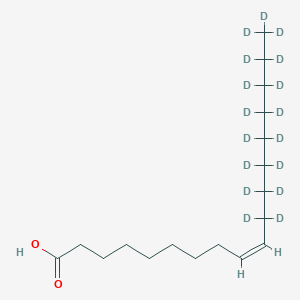
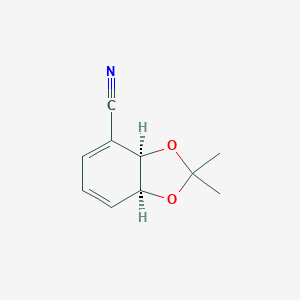
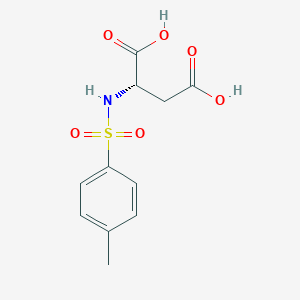

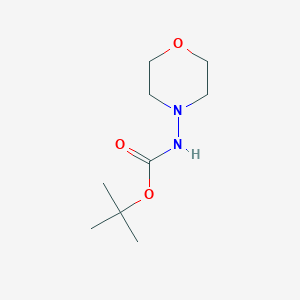

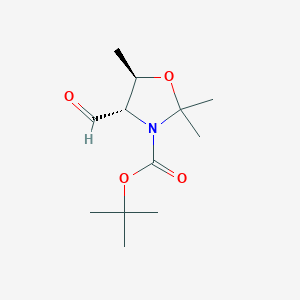
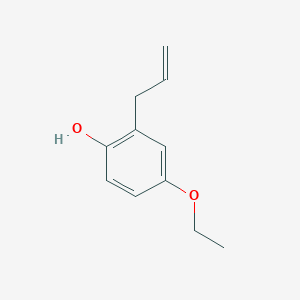
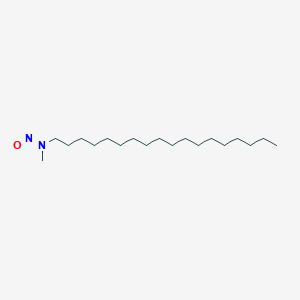
![2-[3-(4-Methylbenzoyl)phenyl]propanoic acid](/img/structure/B122657.png)